In-Depth Technical Guide to the Discovery and Synthesis of SPOP-IN-6b Dihydrochloride
In-Depth Technical Guide to the Discovery and Synthesis of SPOP-IN-6b Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SPOP-IN-6b dihydrochloride, a potent inhibitor of the Speckle-type POZ protein (SPOP). SPOP is an E3 ubiquitin ligase adaptor protein that is overexpressed and mislocalized in clear-cell renal cell carcinoma (ccRCC), where it promotes tumorigenesis by targeting several tumor suppressor proteins for degradation. SPOP-IN-6b was identified through a structure-based drug design approach and has been shown to disrupt the interaction between SPOP and its substrates, leading to the suppression of tumor growth. This document details the scientific background, discovery workflow, chemical synthesis, and key experimental protocols for the characterization of this compound.
Introduction: The Role of SPOP in Clear-Cell Renal Cell Carcinoma
Speckle-type POZ protein (SPOP) is a crucial component of a CUL3-RING ubiquitin ligase complex, functioning as a substrate adaptor.[1] In normal physiological conditions, SPOP is primarily located in the nucleus and plays a role in regulating the degradation of various proteins. However, in the vast majority of clear-cell renal cell carcinoma (ccRCC) cases, SPOP is overexpressed and mislocalized to the cytoplasm.[2][3] This aberrant cytoplasmic accumulation of SPOP drives tumorigenesis by targeting key tumor suppressor proteins, such as Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7), for ubiquitination and subsequent proteasomal degradation.[1][4] The loss of these tumor suppressors leads to the activation of pro-oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, promoting cancer cell proliferation and survival.[4] The critical role of cytoplasmic SPOP in ccRCC pathogenesis establishes it as a compelling therapeutic target.
Discovery of SPOP-IN-6b: A Structure-Based Approach
SPOP-IN-6b (initially reported as compound 6b) was discovered through a rational, structure-based computational screening effort aimed at identifying small molecules that could disrupt the SPOP-substrate protein-protein interaction (PPI).[1][5] The discovery process involved a multi-step workflow designed to identify and optimize potent inhibitors.
Discovery Workflow
The identification of SPOP-IN-6b was the result of a systematic screening and optimization process. The initial hit, compound 6a, was identified from a computational screen of 109 small molecules designed to bind to the substrate-binding pocket of SPOP.[1] Subsequent synthetic optimization of compound 6a led to the development of SPOP-IN-6b, which demonstrated enhanced inhibitory activity.[1]
Chemical Synthesis of SPOP-IN-6b Dihydrochloride
The chemical synthesis of SPOP-IN-6b is a multi-step process. The following is a representative synthetic scheme based on the structural optimization of related compounds.
Synthetic Scheme
A detailed, step-by-step synthetic protocol for SPOP-IN-6b (compound 6b) is not explicitly available in the provided search results. The following is a generalized representation based on the synthesis of its analogs.
Detailed Experimental Protocol
Detailed experimental procedures for the synthesis of SPOP-IN-6b are proprietary and not fully disclosed in the public domain literature found in the search results. Researchers interested in synthesizing this compound should refer to the supplementary information of the primary literature for potential details on analogous compounds.
Biological Activity and Mechanism of Action
SPOP-IN-6b functions by directly binding to SPOP and inhibiting its interaction with substrate proteins. This disruption prevents the ubiquitination and subsequent degradation of tumor suppressors like PTEN and DUSP7, leading to their accumulation and the suppression of downstream oncogenic signaling.
SPOP Signaling Pathway and Point of Intervention
Quantitative Biological Data
The biological activity of SPOP-IN-6b and its more potent analog, 6lc, has been quantified in various assays.
| Compound | Assay | Target/Cell Line | IC50 (μM) | Reference |
| SPOP-IN-6b | SPOP Inhibition | - | 3.58 | [6] |
| Cell Viability | A498 (ccRCC) | 2-10.2 | [6] | |
| Cell Viability | Caki-2 (ccRCC) | 2-10.2 | [6] | |
| Cell Viability | Ketr-3 (ccRCC) | 2-10.2 | [6] | |
| Cell Viability | 769-P (ccRCC) | 2-10.2 | [6] | |
| Cell Viability | 0S-RC-2 (ccRCC) | 2-10.2 | [6] | |
| Cell Viability | 786-0 (ccRCC) | 2-10.2 | [6] | |
| 6lc | Cell Viability | A498 (ccRCC) | 2.1 | |
| Cell Viability | OS-RC-2 (ccRCC) | 3.5 |
Key Experimental Protocols
The following protocols are generalized methods for key experiments used to characterize SPOP inhibitors like SPOP-IN-6b.
Fluorescence Polarization (FP) Competition Assay
This assay is used to measure the ability of a test compound to disrupt the interaction between SPOP and a fluorescently labeled peptide derived from a known SPOP substrate (e.g., puc_SBC1).
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger SPOP protein, its tumbling is slowed, and polarization increases. A competing inhibitor will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
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Reagents:
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Purified SPOP MATH domain protein.
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FITC-labeled puc_SBC1 peptide (fluorescent probe).
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Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
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SPOP-IN-6b dihydrochloride (or other test compounds) serially diluted in assay buffer.
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Procedure: a. In a 384-well black plate, add the SPOP protein and the FITC-labeled peptide to each well at optimized concentrations. b. Add serial dilutions of the test compound or DMSO (vehicle control). c. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium. d. Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FITC).
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Data Analysis:
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Calculate the percentage of inhibition at each compound concentration.
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Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
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Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after heating.
Protocol:
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Cell Treatment: a. Culture ccRCC cells (e.g., A498) to 80-90% confluency. b. Treat the cells with SPOP-IN-6b or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
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Heat Shock: a. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes). d. Cool the samples on ice.
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Protein Extraction and Analysis: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge to pellet the aggregated proteins. c. Collect the supernatant containing the soluble protein fraction. d. Analyze the amount of soluble SPOP protein by Western blot using an anti-SPOP antibody.
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Data Analysis:
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Quantify the band intensities at each temperature.
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Plot the relative amount of soluble SPOP against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
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GST Pull-Down Assay
This in vitro assay is used to confirm that the inhibitor disrupts the interaction between SPOP and its substrates, such as PTEN or DUSP7.
Principle: A GST-tagged SPOP protein is immobilized on glutathione-sepharose beads. A cell lysate containing the substrate protein (e.g., Myc-tagged PTEN) is then incubated with the beads. If the proteins interact, the substrate will be "pulled down" with the GST-SPOP. The effect of an inhibitor on this interaction can be assessed.
Protocol:
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Bait Protein Immobilization: a. Incubate purified GST-SPOP or GST (as a negative control) with glutathione-sepharose beads. b. Wash the beads to remove unbound protein.
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Protein Interaction: a. Prepare cell lysates from cells overexpressing the prey protein (e.g., Myc-PTEN). b. Incubate the cell lysate with the GST-SPOP-bound beads in the presence of SPOP-IN-6b or DMSO. c. Incubate with gentle agitation at 4°C for a specified time (e.g., 2-4 hours).
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Washing and Elution: a. Wash the beads extensively to remove non-specifically bound proteins. b. Elute the protein complexes from the beads.
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Analysis:
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Analyze the eluted proteins by SDS-PAGE and Western blot using antibodies against the prey protein (e.g., anti-Myc) and the bait protein (anti-GST). A decrease in the amount of pulled-down prey protein in the presence of the inhibitor indicates disruption of the protein-protein interaction.
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Conclusion
SPOP-IN-6b dihydrochloride is a valuable tool compound for studying the role of SPOP in ccRCC and serves as a promising lead for the development of novel therapeutics for this disease. Its discovery through a rational, structure-based approach highlights the potential of targeting protein-protein interactions in cancer therapy. The experimental protocols detailed in this guide provide a framework for the further investigation of SPOP inhibitors and their biological effects. Further optimization of SPOP-IN-6b has led to more potent analogs, suggesting that this chemical scaffold is a promising starting point for the development of clinically effective SPOP-targeted drugs.
References
- 1. JCI Insight - SPOP mediates apoptosis and protects against necroptosis by regulating ubiquitination of RIPK1 and RIPK3 [insight.jci.org]
- 2. Speckle-type POZ protein could play a potential inhibitory role in human renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. biorxiv.org [biorxiv.org]
- 5. egusphere.copernicus.org [egusphere.copernicus.org]
- 6. Ubiquitin ligases in oncogenic transformation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
